5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione
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Overview
Description
5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. The process includes the following steps :
Acylation: 5-acetyl-4-aminopyrimidines are acylated with carboxylic anhydrides or acid chlorides.
Cyclization: The acylated product is heated under reflux with sodium methoxide in butanol, leading to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives.
Transformation: In the presence of an activated methylene group, the cyclization involves this group and the acetyl carbonyl, resulting in pyrido[2,3-d]pyrimidin-7-one derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly protein kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets . It acts as an inhibitor of protein kinases, enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but differs in functional groups.
Pyrido[2,3-d]pyrimidin-7-one: Another derivative with variations in the position of functional groups.
Pyrazolo[3,4-d]pyrimidine: A fused heterocyclic compound with similar biological activities.
Uniqueness
5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein kinases makes it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
64600-50-6 |
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Molecular Formula |
C13H11N5O3 |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H11N5O3/c1-7-2-9-10(14-3-7)16-6-18(12(9)20)5-8-4-15-13(21)17-11(8)19/h2-4,6H,5H2,1H3,(H2,15,17,19,21) |
InChI Key |
AONIBODPSHZGHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)N=CN(C2=O)CC3=CNC(=O)NC3=O |
Origin of Product |
United States |
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